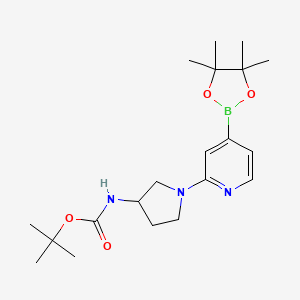
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, materials science, and biological research. The compound’s structure features a pyridine ring, which is a common motif in many bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride typically involves the reaction of 3-pyridylacetonitrile with methylamine under controlled conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and subsequent reduction, to yield the desired product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductivity or catalytic activity
Mecanismo De Acción
The mechanism of action of 4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylamino)-4-(3-pyridyl)butyric Acid
- Pyrazolo[3,4-b]pyridin-6-one derivatives
- Pyrimidine-5-carbonitrile derivatives
Uniqueness
4-(Methylamino)-1-(3-pyridyl)-1-pentanone, Dihydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H18Cl2N2O |
|---|---|
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
5-(methylamino)-1-pyridin-3-ylpentan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-12-7-3-2-6-11(14)10-5-4-8-13-9-10;;/h4-5,8-9,12H,2-3,6-7H2,1H3;2*1H |
Clave InChI |
OIIOMERXFONHHH-UHFFFAOYSA-N |
SMILES canónico |
CNCCCCC(=O)C1=CN=CC=C1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[11-[3-(dimethylamino)propyl]-11-hydroxy-6H-benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B15287936.png)



![3-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid](/img/structure/B15287971.png)

